

Application Note: Characterization of Alum Crystals Using X-ray Diffraction

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Compound of Interest

Compound Name: Aluminum potassium sulfate

Cat. No.: B1171926

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Abstract

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to characterize crystalline materials.[1] This application note provides a detailed protocol for the synthesis of potassium aluminum sulfate dodecahydrate (alum) crystals and their subsequent characterization using powder X-ray diffraction. The note outlines the experimental workflow, data analysis procedures for determining key structural parameters, and presents typical results in a structured format. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural analysis of crystalline compounds.

Introduction

Alum, with the chemical formula $\text{KAl}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$, is a crystalline solid that serves as an excellent model compound for understanding the principles of crystallography and X-ray diffraction.[2] The orderly, repetitive three-dimensional arrangement of atoms in a crystal can be determined using single-crystal X-ray diffraction.[3] Powder XRD, the method described herein, is particularly useful for identifying crystalline phases, determining lattice parameters, and estimating crystallite size and microstrain in a polycrystalline sample.[1]

The fundamental principle behind X-ray diffraction is Bragg's Law, which describes the coherent scattering of X-rays by the atomic planes within a crystal lattice. The law is given by the equation:

$$n\lambda = 2d \sin(\theta)$$

where 'n' is an integer, ' λ ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and ' θ ' is the angle of incidence of the X-ray beam.^[4] By measuring the angles (2θ) at which constructive interference occurs, the d-spacings can be calculated, providing a unique "fingerprint" of the crystalline material.^[1]

Experimental Protocols

I. Synthesis of Potassium Alum Crystals

This protocol describes the synthesis of alum crystals from aluminum foil.^[2]^[5]^[6]

Materials:

- Aluminum foil
- Potassium hydroxide (KOH) solution (1.4 M)
- Sulfuric acid (H₂SO₄) solution (4 M)
- Distilled water
- Ethanol (95%)
- Beakers (100 mL, 250 mL, 400 mL)
- Graduated cylinders
- Stirring rod
- Hot plate
- Filter funnel and filter paper
- Büchner funnel and filter flask (for vacuum filtration)
- Ice bath

Procedure:

- **Dissolving Aluminum:** Weigh approximately 0.5 g of aluminum foil and place it in a 100-mL beaker.^[5] Under a fume hood, carefully add 13.0 mL of 3.0 M KOH solution to the beaker.^[5] Use a stirring rod to ensure the aluminum is fully submerged. The reaction will produce hydrogen gas.
- **Gravity Filtration:** Once the aluminum has completely dissolved, perform a gravity filtration to remove any solid impurities.^[5] Moisten the filter paper with a small amount of distilled water before pouring the reaction mixture through. Collect the clear filtrate in a clean beaker.
- **Formation of Aluminum Hydroxide:** Slowly and with constant stirring, add 22.5 mL of 4 M H_2SO_4 to the filtrate.^[5] This will initially form a precipitate of aluminum hydroxide, $\text{Al}(\text{OH})_3$.
- **Dissolving the Precipitate:** Gently heat the solution on a hot plate until the $\text{Al}(\text{OH})_3$ precipitate completely dissolves.
- **Crystallization:** Remove the beaker from the hot plate and allow it to cool to room temperature. Then, place the beaker in an ice bath to induce crystallization.^[5] If no crystals form after 30 minutes, you can gently scratch the inside of the beaker with a glass rod to initiate nucleation.
- **Isolation of Crystals:** Collect the formed alum crystals by vacuum filtration using a Büchner funnel.^[5] Wash the crystals with a small amount of cold 95% ethanol to remove any soluble impurities and to aid in drying.
- **Drying:** Carefully transfer the crystals from the filter paper to a pre-weighed watch glass and allow them to air dry.

II. X-ray Diffraction Analysis

Sample Preparation:

- Grind a small, representative sample of the dried alum crystals into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

- Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak position.

Instrumentation and Data Collection:

- Instrument: A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is typically used.^[7]
- Scan Range: Collect the diffraction pattern over a 2θ range of 10° to 80° .
- Step Size and Scan Speed: Use a step size of 0.02° and a scan speed appropriate to obtain good signal-to-noise ratio.

Data Analysis

I. Phase Identification

The obtained XRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystalline phase.

- Compare the experimental XRD pattern with standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD).^[1]
- Potassium alum is known to crystallize in a cubic system with the space group Pa3.^{[8][9][10]} The experimental pattern should be consistent with the standard pattern for this structure (JCPDS card no. 07-0017).^[8]

II. Determination of Lattice Parameters

For a cubic crystal system, the relationship between the interplanar spacing (d) and the lattice parameter (a) is given by:

$$1/d^2 = (h^2 + k^2 + l^2)/a^2$$

where (h, k, l) are the Miller indices of the diffracting planes.^[4]

- Index the peaks in the diffraction pattern by assigning the appropriate Miller indices to each peak based on the cubic crystal structure.

- Calculate the lattice parameter 'a' for each diffraction peak using the indexed Miller indices and the corresponding d-spacing (calculated from the 2θ value using Bragg's Law).
- An average value for the lattice parameter can be obtained by averaging the values calculated from all the indexed peaks.

III. Calculation of Crystallite Size

The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation:[11]

$$D = (K\lambda) / (\beta \cos(\theta))$$

where:

- D is the average crystallite size.
- K is the Scherrer constant (typically ~0.9).[11]
- λ is the X-ray wavelength.[11]
- β is the full width at half maximum (FWHM) of the diffraction peak in radians.
- θ is the Bragg angle.[11]
- Select a few strong, well-resolved diffraction peaks from the pattern.
- Measure the FWHM (β) of each selected peak. This value should be corrected for instrumental broadening by subtracting the FWHM of a standard material with large crystallites.
- Calculate the crystallite size for each peak and then determine the average value.

Data Presentation

The quantitative data obtained from the XRD analysis of alum crystals can be summarized in the following tables.

Table 1: Lattice Parameters of Alum Crystals

Crystal System	Space Group	Lattice Parameter (a) [Å]	Reference
Cubic	Pa3	12.15 - 12.25	[9][10]

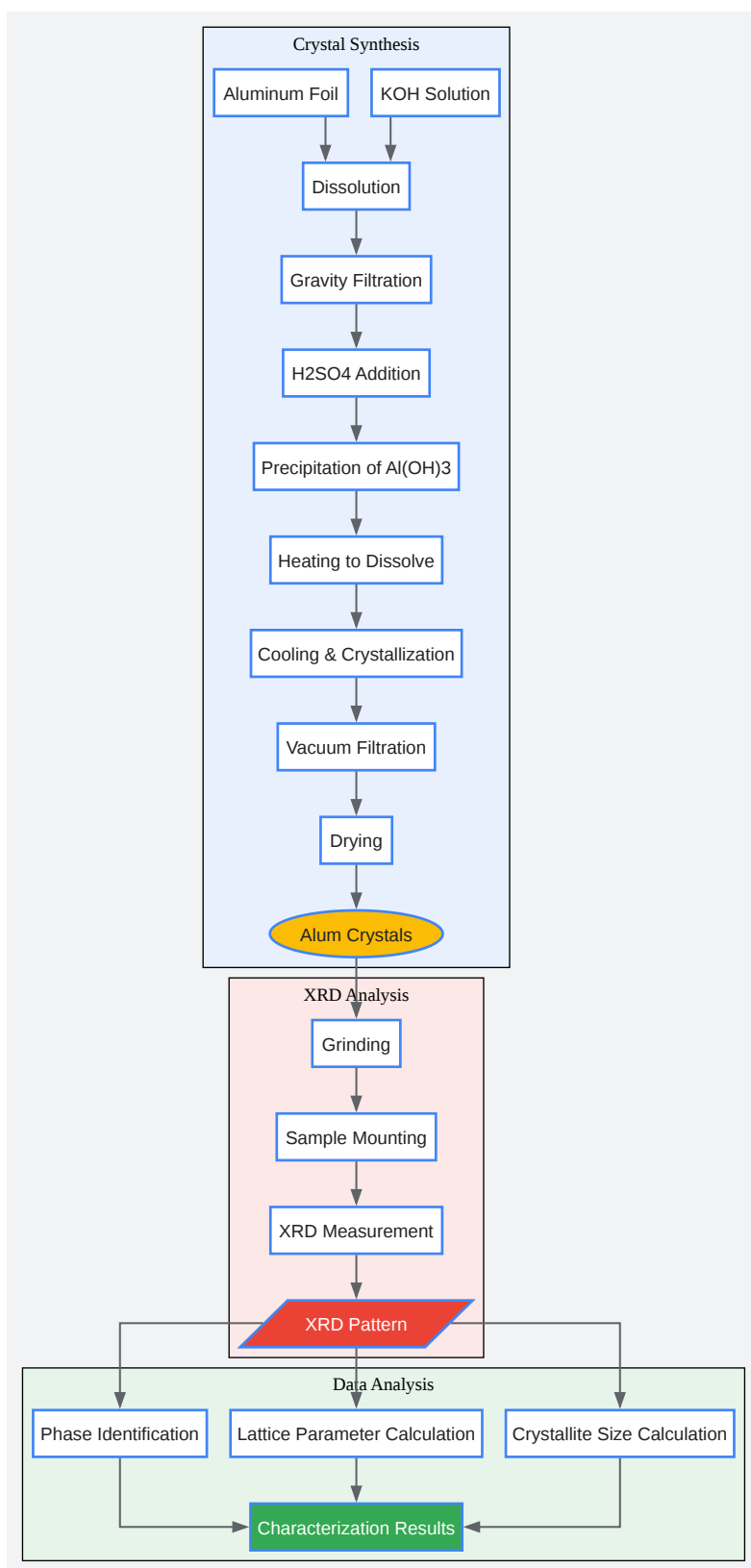
Note: The exact lattice parameter can vary slightly depending on the specific type of alum (e.g., potassium alum vs. ammonium alum) and the presence of any impurities or dopants.[9][10]

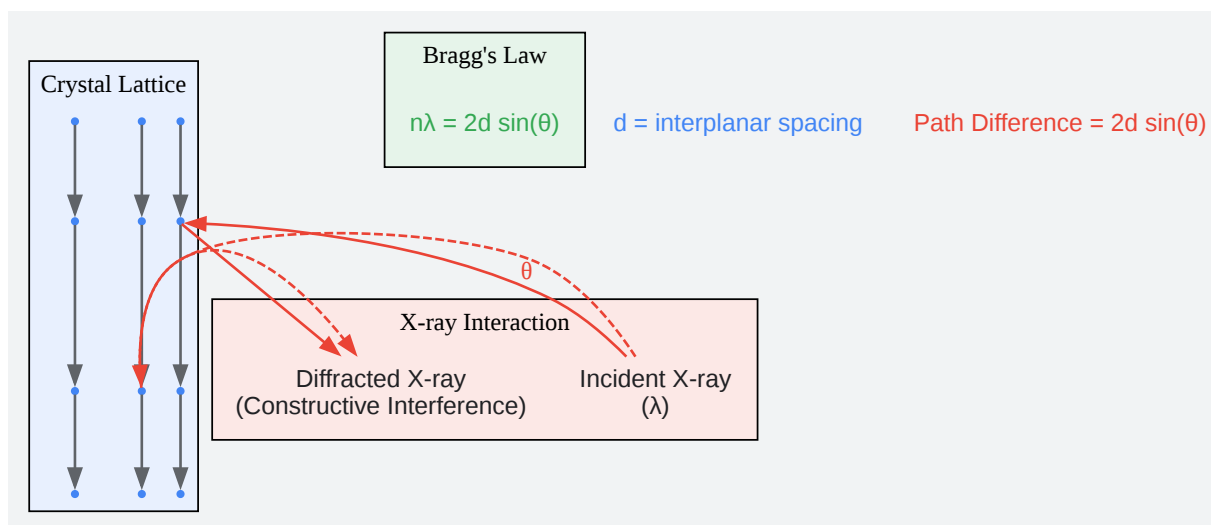
Table 2: Example Calculation of Crystallite Size from XRD Data

2θ (degrees)	(hkl)	FWHM (β) (radians)	Crystallite Size (D) (nm)
14.92	(111)	0.0035	~41
20.78	(220)	0.0038	~38
29.98	(400)	0.0042	~35

Note: These are example values to illustrate the calculation. The actual FWHM and resulting crystallite size will depend on the synthesis conditions and sample preparation.

Visualization of Workflows and Principles





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